
1-Phenylpiperidin-4-amine
Overview
Description
1-Phenylpiperidin-4-amine is a secondary amine featuring a piperidine ring substituted with a phenyl group at the 1-position and an amino group at the 4-position. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol (calculated). The compound is commonly synthesized via reductive amination of 1-phenylpiperidin-4-one with appropriate amines, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent .
The dihydrochloride salt form (This compound dihydrochloride, CAS 1082662-38-1) is frequently used in research for improved solubility and stability. It has a molecular weight of 249.18 g/mol and is associated with safety warnings (e.g., H302: harmful if swallowed) .
Preparation Methods
Reductive Amination Followed by Boc Deprotection
Reductive Amination of 1-N-Boc-4-Piperidone with Aniline
The most widely documented synthesis involves a two-step sequence starting with 1-N-Boc-4-piperidone. In the first step, reductive amination with aniline is performed using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in a mixture of dichloroethane (DCE) and acetic acid (AcOH) at room temperature. This reaction achieves an 84% yield of the Boc-protated intermediate, 1-N-Boc-4-(phenylamino)piperidine . The choice of NaBH(OAc)₃ over traditional reducing agents like sodium cyanoborohydride (NaBH₃CN) minimizes side reactions such as over-reduction or imine hydrolysis, ensuring higher regioselectivity .
Table 1: Reaction Conditions for Reductive Amination
Parameter | Value | Source |
---|---|---|
Reducing Agent | NaBH(OAc)₃ | |
Solvent | Dichloroethane (DCE) | |
Catalyst | Acetic Acid (AcOH) | |
Temperature | Room Temperature (20–25°C) | |
Reaction Time | 12–18 hours | |
Yield | 84% |
Acidic Deprotection of the Boc Group
The Boc-protected intermediate undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour, yielding 1-phenylpiperidin-4-amine quantitatively . TFA’s strong acidity ensures complete removal of the Boc group without degrading the piperidine ring. This step’s efficiency is critical for industrial applications, as it avoids costly purification processes .
Table 2: Deprotection Reaction Parameters
Parameter | Value | Source |
---|---|---|
Deprotection Agent | Trifluoroacetic Acid (TFA) | |
Solvent | Dichloromethane (DCM) | |
Temperature | Room Temperature (20–25°C) | |
Reaction Time | 1 hour | |
Yield | Quantitative (>99%) |
Alternative Synthetic Approaches
Direct Reductive Amination of 4-Piperidone
While less common, direct reductive amination of 4-piperidone with aniline has been explored in patent literature . This one-pot method bypasses Boc protection, using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst in ethanol under moderate pressure (3–5 bar). Though fewer steps are required, competing side reactions (e.g., polymerization of 4-piperidone) reduce the yield to 60–70% .
Industrial-Scale Adaptations
Continuous flow reactor systems have been proposed for large-scale production, enhancing heat and mass transfer efficiency . For example, a tubular reactor operating at 50°C with a residence time of 30 minutes improves throughput while maintaining a yield of 75% . However, catalyst deactivation and solvent recovery remain challenges in these systems.
Characterization and Quality Control
Structural confirmation of this compound relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key NMR signals include:
-
¹H NMR (CDCl₃) : δ 2.5–3.5 ppm (piperidine protons), δ 7.2–7.4 ppm (aromatic protons) .
-
¹³C NMR (CDCl₃) : δ 45.2 ppm (C-4 amine), δ 126–129 ppm (aromatic carbons) .
Purity is assessed via high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water, with UV detection at 254 nm . Impurities such as des-Boc intermediates are typically limited to <0.1% to meet pharmaceutical standards .
Challenges and Optimization Strategies
Byproduct Formation in Reductive Amination
The primary byproduct, N,N-diphenylpiperidin-4-amine, arises from over-alkylation of the amine. This is mitigated by:
-
Stoichiometric Control : Maintaining a 1:1 molar ratio of aniline to 1-N-Boc-4-piperidone .
-
Low-Temperature Conditions : Reducing the reaction temperature to 0–5°C suppresses secondary amine formation .
Solvent Selection for Industrial Processes
While DCE and DCM are effective at the laboratory scale, their toxicity and environmental impact drive interest in greener alternatives. Ethyl acetate and cyclopentyl methyl ether (CPME) have shown promise in pilot studies, though yields drop by 5–10% due to reduced solubility of intermediates .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylpiperidines with different functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Analgesics Development: 1-Phenylpiperidin-4-amine serves as an important intermediate in the synthesis of potent analgesics, particularly opioid derivatives. Its structure allows for modifications that enhance analgesic properties while maintaining safety profiles .
- Opioid Receptor Studies: The compound is extensively studied for its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic effects.
2. Biological Research:
- Pharmacodynamics: Research focuses on the compound's ability to inhibit neurotransmitter release, leading to analgesia and euphoria. Its capability to cross the blood-brain barrier efficiently enhances its potency compared to other opioid compounds.
- Addiction Studies: Investigations into addiction mechanisms utilize this compound to explore dependency and withdrawal symptoms associated with opioid use.
3. Analytical Chemistry:
- The compound is used as a reference standard in analytical techniques, aiding in the identification and quantification of similar substances in various samples.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of this compound derivatives in pain management:
- Opioid Analgesics Development: A study demonstrated that modifications to the piperidine structure could yield compounds with improved analgesic effects while reducing side effects associated with traditional opioids .
- Addiction Research: Investigations into physical dependence have shown that derivatives of this compound can lead to varying levels of addiction potential, informing safer drug design.
- Pharmacological Profiles: Research has indicated that certain structural changes can significantly enhance the safety margins of these compounds, making them suitable candidates for further clinical development .
Mechanism of Action
The mechanism of action of 1-Phenylpiperidin-4-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels, influencing mood, perception, and pain sensation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may act on similar targets as other piperidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of 1-phenylpiperidin-4-amine derivatives are highly dependent on substituents at the N1 (piperidine) and N4 (amine) positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-Phenylpiperidin-4-amine, also known as N-phenylpiperidin-4-amine, is a compound that has garnered attention in pharmacological research due to its interactions with opioid receptors and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a phenyl group at the nitrogen atom. Its chemical structure allows it to interact effectively with various biological targets, particularly in the central nervous system (CNS).
The primary mechanism of action for this compound involves its interaction with mu-opioid receptors in the CNS. This interaction mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound's ability to cross the blood-brain barrier enhances its potency and efficacy as an analgesic agent .
Key Mechanisms:
- Opioid Receptor Agonism : Primarily targets mu-opioid receptors.
- Neurotransmitter Release Inhibition : Reduces the release of neurotransmitters, contributing to its analgesic effects.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits significant biological activity, particularly in pain management and potential antidepressant effects. Below are detailed findings from various studies:
Analgesic Properties
- Opioid Analgesics : The compound has been shown to possess potent analgesic properties comparable to established opioids like morphine, with a high affinity for mu-opioid receptors .
- Comparative Studies : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency, with some compounds showing improved efficacy over traditional opioids .
Antidepressant Potential
Recent investigations have explored the antidepressant potential of phenylpiperidine derivatives. For instance, compounds derived from this structure have shown promise in inhibiting serotonin reuptake, suggesting potential use in treating depression .
Case Studies and Research Findings
Several studies have evaluated the pharmacokinetic properties and biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenylpiperidin-4-amine, and how do reaction conditions affect yield?
- Methodological Answer : this compound can be synthesized via Mannich reactions using formaldehyde and aniline derivatives with piperidine precursors. For example, reacting 4-aminopiperidine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields substituted derivatives . Alkylation of N-phenylpiperidin-4-amine with alkyl halides (e.g., ethyl bromide) under reflux in acetonitrile achieves ~85% purity, but requires purification via column chromatography (silica gel, hexane/ethyl acetate) . Key Data :
Parameter | Value | Source |
---|---|---|
Yield (alkylation) | 85% | |
Purification method | Column chromatography (hexane:EtOAc) |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) (expected [M+H]⁺ = 177.14 g/mol for C₁₁H₁₆N₂) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For dihydrochloride salts, elemental analysis (C, H, N, Cl) confirms stoichiometry .
Q. What safety protocols are essential when handling this compound dihydrochloride?
- Methodological Answer : The dihydrochloride form (CAS 1082662-38-1) requires handling in a fume hood due to risks of inhalation (H335) and skin irritation (H315) . Use PPE (gloves, goggles) and store at -20°C in airtight containers. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., receptor binding assays vs. functional cellular assays). Use meta-analytical frameworks to quantify heterogeneity (e.g., I² statistic) across studies . For example, if EC₅₀ values for serotonin receptor binding vary, assess batch purity (via HPLC) and control for solvent effects (DMSO vs. saline) . Example Analysis :
Study | EC₅₀ (nM) | Assay Type | Solvent |
---|---|---|---|
A | 120 ± 15 | Radioligand binding | DMSO |
B | 280 ± 30 | Functional (cAMP) | Saline |
Q. What strategies improve the selectivity of this compound derivatives for CNS targets?
- Methodological Answer : Modify the piperidine substituents to enhance blood-brain barrier (BBB) penetration. For instance, N-benzyl groups increase lipophilicity (logP > 2.5), while polar groups (e.g., -OH) reduce it. Use molecular docking (e.g., AutoDock Vina) to predict binding to dopamine D2 vs. sigma-1 receptors. Validate with in situ brain perfusion models .
Q. How can impurity profiles of this compound be quantified during pharmaceutical synthesis?
- Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., despropionyl fentanyl analogs). Calibrate against reference standards (e.g., Cayman Chemical’s Item No. 20086) and use Q-TOF mass spectrometry for structural elucidation. Limit impurities to <0.1% per ICH guidelines .
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
1-phenylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSOVLHTDPFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611287 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63921-23-3 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.